molecular formula C9H10O2 B1625085 5-Ethylbenzo[d][1,3]dioxole CAS No. 60373-70-8

5-Ethylbenzo[d][1,3]dioxole

Cat. No.: B1625085
CAS No.: 60373-70-8
M. Wt: 150.17 g/mol
InChI Key: ARGITQZGLVBTTI-UHFFFAOYSA-N
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Description

5-Ethylbenzo[d][1,3]dioxole is a heterocyclic organic compound that belongs to the family of benzodioxoles. It is a colorless liquid with a pleasant odor and is used in various fields such as medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes a benzene ring fused with a dioxole ring and an ethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethylbenzo[d][1,3]dioxole can be synthesized through various methods. One common method involves the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the dioxole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed arylation reactions . This method allows for the efficient production of the compound on a large scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzodioxole derivatives

Scientific Research Applications

Pharmacological Applications

5-Ethylbenzo[d][1,3]dioxole and its derivatives have been investigated for their potential therapeutic effects. Notably:

  • Antiepileptic Properties : Research has focused on synthesizing analogs of known antiepileptic drugs using this compound. For instance, a study synthesized a derivative that aims to inhibit lactate dehydrogenase (LDH), which is implicated in various metabolic disorders including epilepsy .
  • Biocatalysis in Drug Synthesis : A significant study demonstrated the use of Lactobacillus paracasei BD101 as a biocatalyst to convert 1-(benzo[d][1,3]dioxol-5-yl)ethanone into its corresponding alcohol with high enantiomeric purity (>99% enantiomeric excess). This process highlights the compound's utility in producing chiral molecules relevant for pharmaceuticals .
  • Antidepressant Research : The compound has been linked to derivatives that exhibit antidepressant properties, particularly in the context of selective serotonin reuptake inhibitors (SSRIs). Studies indicate that certain derivatives can effectively bind to serotonin receptors, suggesting a mechanism for mood regulation .

Organic Synthesis Applications

The structural characteristics of this compound make it a valuable building block in organic synthesis:

  • Synthesis of Chiral Alcohols : The ability to produce chiral alcohols through microbial reduction processes emphasizes its role in asymmetric synthesis. The optimization of reaction conditions for maximum yield showcases its relevance in synthetic organic chemistry .
  • Conjugate Addition Reactions : The compound has been utilized in copper-promoted conjugate addition reactions, demonstrating its versatility as a nucleophile in organic transformations. This opens avenues for creating complex molecules with potential applications in drug discovery .

Environmental Applications

Research on this compound also extends into environmental science:

  • Toxicological Assessments : The compound has been evaluated for its toxicological profile, including assessments of genotoxicity and potential carcinogenic effects. Such studies are crucial for understanding the environmental impact and safety profile of compounds containing this structure .

Comparison with Similar Compounds

    1,3-Benzodioxole: A parent compound with a similar structure but without the ethyl group.

    Methylenedioxybenzene: Another related compound with a methylenedioxy functional group.

    Safrole: A naturally occurring compound with a similar benzodioxole structure.

Uniqueness: 5-Ethylbenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Ethylbenzo[d][1,3]dioxole is a compound belonging to the benzodioxole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the benzodioxole core followed by ethyl substitution. The synthetic route can vary but generally includes:

  • Step 1: Formation of the dioxole ring through the reaction of catechol derivatives with appropriate reagents.
  • Step 2: Introduction of the ethyl group via electrophilic substitution or alkylation techniques.

Biological Activities

Anticancer Activity

Research indicates that benzodioxole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects against several cancer cell lines including Hep3B (liver), HeLa (cervical), and Caco-2 (colorectal) cells. The findings revealed that certain derivatives had low IC50 values, indicating potent cytotoxicity. Specifically, compounds with amide groups showed enhanced anticancer activity compared to others .

CompoundCell LineIC50 (mM)
2aHep3B3.94
2bHep3B9.12
DOXHep3BReference

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis showed that compound 2a significantly reduced the fraction of cells in the G1 phase and increased those in the G2-M phase, suggesting a blockage in cell cycle progression .

Antioxidant Activity

This compound also demonstrates antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of synthesized compounds. In vitro studies have shown that derivatives exhibit varying degrees of antioxidant activity compared to standard antioxidants like Trolox .

Anti-inflammatory Activity

The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. The compounds have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Furthermore, studies indicate that benzodioxole derivatives possess antimicrobial properties against various pathogens. Research has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential use in developing new antimicrobial agents .

Case Studies

Several case studies illustrate the biological activity of benzodioxole derivatives:

  • Cytotoxicity in Hepatocellular Carcinoma: A study demonstrated that compound 2a significantly inhibited cell proliferation in Hep3B cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin.
  • Antioxidant Efficacy: In a comparative analysis using DPPH assays, compounds derived from benzodioxoles showed superior free radical scavenging abilities compared to traditional antioxidants.

Properties

IUPAC Name

5-ethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGITQZGLVBTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468270
Record name 5-Ethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60373-70-8
Record name 5-Ethylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-vinylbenzo[d][1,3]dioxole (6.0 g, 40.5 mmol) and 10% Pd/C (840 mg) in MeOH (50 mL) was hydrogenated for 8 h at 10 atm. Then Pd/C was filtered and the MeOH was removed to give compound 5-ethylbenzo[d][1,3]dioxole (3.0 g, 50%) as colorless liquid. 1H-NMR (DMSO-d6): δ 1.11 (t, 3H, J=7.2 Hz), 2.50 (q, 2H, J1=7.2 Hz, J2=16 Hz), 5.93 (s, 2H), 6.64 (d, 1H, J=8 Hz), 6.77 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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